molecular formula C13H18O7 B7807556 beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl

beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl

Cat. No.: B7807556
M. Wt: 286.28 g/mol
InChI Key: NGFMICBWJRZIBI-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl: is a naturally occurring compound found in various plants. It is also known as salicin, which is a glucoside of salicyl alcohol. This compound has been historically significant due to its medicinal properties, particularly its role as a precursor to aspirin. Salicin is known for its anti-inflammatory, analgesic, and antipyretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl typically involves the extraction from plant sources such as willow bark. The process includes:

Industrial Production Methods: Industrial production of salicin involves similar extraction methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Salicylic acid: from oxidation.

    Glucose and salicyl alcohol: from hydrolysis.

    Acetylsalicylic acid (aspirin): from esterification.

Mechanism of Action

Salicin exerts its effects primarily through its conversion to salicylic acid in the body. Salicylic acid inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, salicylic acid reduces the production of these mediators, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl is unique due to its historical significance as a precursor to aspirin and its wide range of biological activities. Its ability to inhibit COX enzymes makes it particularly valuable in the treatment of pain and inflammation .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMICBWJRZIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-52-3
Record name salicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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